

Spectroscopic Profile of 4-Hydroxy-3-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Hydroxy-3-iodobenzaldehyde** (CAS No. 60032-63-5), a crucial intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **4-Hydroxy-3-iodobenzaldehyde** can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Hydroxy-3-iodobenzaldehyde**, revealing the chemical environment of each proton and carbon atom.

^1H NMR Data

The ^1H NMR spectrum of **4-Hydroxy-3-iodobenzaldehyde** exhibits characteristic signals for the aldehydic, hydroxyl, and aromatic protons. The data presented below was acquired in deuterated chloroform (CDCl_3) at 400 MHz.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.81	Singlet (s)	-	1H	Aldehyde (-CHO)
8.22	Singlet (s)	-	1H	Aromatic (H-2)
7.80	Doublet (d)	6.8	1H	Aromatic (H-6)
7.12	Doublet (d)	8.3	1H	Aromatic (H-5)
5.84	Singlet (s)	-	1H	Hydroxyl (-OH)

^{13}C NMR Data

While experimental ^{13}C NMR data for **4-Hydroxy-3-iodobenzaldehyde** is not readily available in the searched literature, the anticipated chemical shifts can be predicted based on the analysis of structurally similar compounds. The table below presents predicted shifts for the seven carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
190-192	Aldehyde Carbonyl (C=O)
158-160	C4 (C-OH)
140-142	C2 (C-H)
130-132	C6 (C-H)
128-130	C1 (C-CHO)
115-117	C5 (C-H)
85-87	C3 (C-I)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Hydroxy-3-iodobenzaldehyde**. The key absorption bands are indicative of the hydroxyl, aldehyde, and

aromatic moieties.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3100	Broad	O-H stretch (Phenolic)
~3100-3000	Medium	C-H stretch (Aromatic)
~2900-2800 & ~2800-2700	Medium	C-H stretch (Aldehyde)
~1700-1680	Strong	C=O stretch (Aldehyde)
~1600-1580	Medium-Strong	C=C stretch (Aromatic)
~1200-1100	Strong	C-O stretch (Phenolic)
~850-750	Strong	C-H bend (Aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
MALDI	M+H ⁺	248.238[1]	[M+H] ⁺
LCMS	ES-	247.1[1]	[M-H] ⁻
Computed	-	248.02 (Molecular Weight)[2]	M
Computed	-	247.93343 (Exact Mass)[2]	M

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following are generalized procedures for the analysis of a solid organic compound

like **4-Hydroxy-3-iodobenzaldehyde**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **4-Hydroxy-3-iodobenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum using a standard pulse program. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **4-Hydroxy-3-iodobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Subtraction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry Protocol (MALDI-TOF)

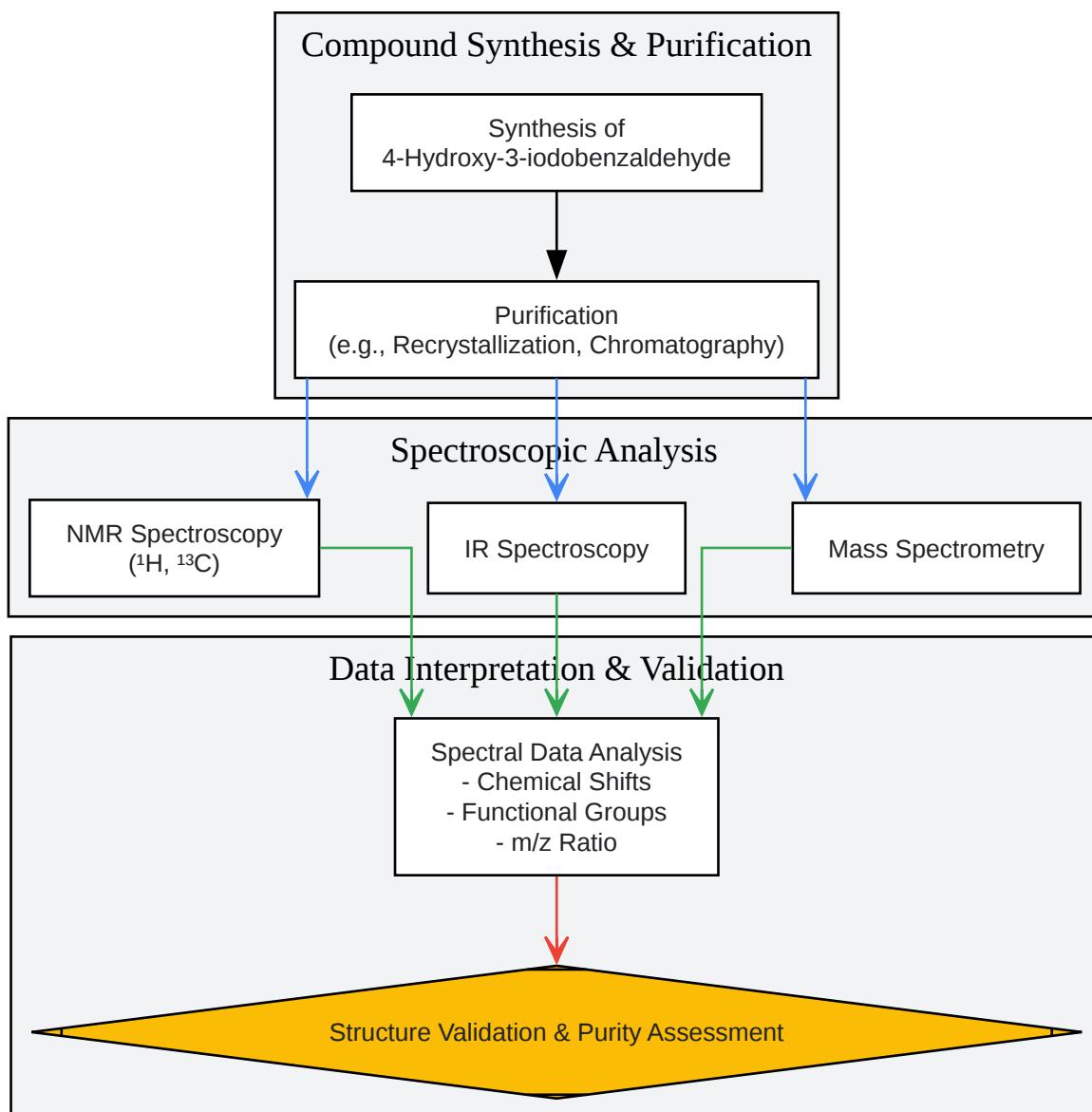
- Matrix and Sample Preparation: Prepare a saturated solution of a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and

water). Mix the sample solution with the matrix solution.

- **Spotting:** Spot a small volume (typically 1 μ L) of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry, leading to co-crystallization.
- **Data Acquisition:** Insert the target plate into the mass spectrometer. A pulsed laser is used to irradiate the sample spot, causing desorption and ionization. The ions are then accelerated in a time-of-flight (TOF) analyzer, and their m/z is determined based on their flight time to the detector.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like **4-Hydroxy-3-iodobenzaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

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